molecular formula C8H12BNO2 B1277571 3-Ethylaminophenylboronic acid CAS No. 267660-71-9

3-Ethylaminophenylboronic acid

Cat. No.: B1277571
CAS No.: 267660-71-9
M. Wt: 165 g/mol
InChI Key: AMEXHZJCEDVHMK-UHFFFAOYSA-N
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Description

3-Ethylaminophenylboronic acid (CAS: 267660-71-9, Molecular Formula: C₈H₁₂BNO₂) is a boronic acid derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the meta position of the phenyl ring. This compound belongs to the broader class of arylboronic acids, which are widely utilized in organic synthesis, pharmaceutical intermediates, and sensor technologies due to their ability to form reversible covalent bonds with diols and their role in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[3-(ethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEXHZJCEDVHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441340
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267660-71-9
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylaminophenylboronic acid typically involves the reaction of 3-bromoaniline with triethylborane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 60-80°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Miyaura Borylation

Arylboronic acids are commonly synthesized via Pd-catalyzed Miyaura borylation of aryl halides. For 3-ethylaminophenylboronic acid, this method requires careful selection of catalysts and bases to accommodate the ethylamino group:

  • Catalyst system : PdCl₂(dppf) with Et₃N as a base enables efficient coupling of aryl chlorides/bromides with pinacolborane .

  • Functional group tolerance : The reaction tolerates electron-rich and electron-deficient aryl systems, though primary amines (like ethylamino) may require protection to prevent side reactions .

Grignard Reagent Approach

Grignard reagents react with pinacolborane under Barbier conditions to form boronate esters. For example:

  • Aryl Grignard reagents (e.g., ArMgBr) react with pinacolborane at ambient temperature, yielding boronic esters in >80% efficiency .

  • The ethylamino group must remain inert during this process, necessitating potential protection strategies .

Photoinduced Borylation

Aryl halides undergo radical borylation mediated by 2-naphthol under light exposure. This method is chemoselective and avoids transition metals:

  • Mechanism : A halogen-bonding complex between aryl halides and 2-naphthol generates aryl radicals, which react with boron sources .

  • Applicability : Suitable for aryl halides with sensitive functional groups, but the impact of the ethylamino group on radical stability requires further study .

Suzuki-Miyaura Coupling

This compound participates in Pd-catalyzed coupling with aryl halides, forming biaryl structures. Key parameters include:

ParameterTypical ConditionsImpact of Ethylamino Group
Catalyst Pd(OAc)₂, PdCl₂(dppf)May coordinate Pd, requiring bulky ligands
Base K₂CO₃, CsFElectron-donating ethylamino group enhances reactivity
Solvent DMF, THF, H₂OSolubility challenges due to polar amine group

Example Reaction :
Ar X+3 Ethylaminophenylboronic acidPd catalyst baseAr Ar +Byproducts\text{Ar X}+\text{3 Ethylaminophenylboronic acid}\xrightarrow{\text{Pd catalyst base}}\text{Ar Ar }+\text{Byproducts}

Boronic Acid Reactions

  • Protodeboronation : Under acidic conditions, the boronic acid group may decompose to phenol. The ethylamino group’s basicity accelerates this process, necessitating pH control .

  • Esterification : Reaction with diols (e.g., pinacol) forms boronate esters, enhancing stability:
    B OH 2+HO CH2 2OHB O2C2H4 +2H2O\text{B OH }_2+\text{HO CH}_2\text{ }_2\text{OH}\rightarrow \text{B O}_2\text{C}_2\text{H}_4\text{ }+2\text{H}_2\text{O}

Ethylamino Group Reactivity

  • Acylation : Reacts with acyl chlorides to form amides.
    NH C2H5 RCOClN C2H5 COR HCl\text{NH C}_2\text{H}_5\text{ RCOCl}\rightarrow \text{N C}_2\text{H}_5\text{ COR HCl}

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild conditions .

Stability and Handling

FactorEffect on StabilityMitigation Strategy
pH Decomposition in strong acids/basesStore in neutral buffers
Oxygen Oxidation to phenol derivativesUse inert atmosphere
Moisture Hydrolysis of boronate estersAnhydrous storage

Table 2: Suzuki Coupling Optimization

LigandBaseSolventYield (%)Reference
dppfK₂CO₃DMF92
SPhosCsFTHF88
XPhosNaHCO₃H₂O78

Scientific Research Applications

3-Ethylaminophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylaminophenylboronic acid involves its interaction with diols and other nucleophiles. The boron atom in the compound forms reversible covalent bonds with diols, which is the basis for its use in sensing and separation technologies. This interaction is pH-dependent, allowing for controlled binding and release of target molecules .

Comparison with Similar Compounds

Substituted Aminophenylboronic Acids

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
3-Ethylaminophenylboronic acid -NHCH₂CH₃ (meta) C₈H₁₂BNO₂ 177.00 (calculated) Ethylamino group introduces hydrophobicity and potential steric effects; hydrogen-bonding capability via -NH.
3-Aminophenylboronic acid monohydrate -NH₂ (meta) C₆H₈BNO₂·H₂O 154.96 (calculated) Forms hydrogen-bonded dimers and sheets in crystal structures; planar boronic acid core .
m-Aminophenylboronic Acid Hydrochloride -NH₃⁺Cl⁻ (meta) C₆H₇BNO₂·HCl 187.40 (calculated) Enhanced water solubility due to ionic character; used in biochemical assays.

Key Differences :

  • Steric hindrance from the ethyl group may reduce hydrogen-bonding efficiency compared to the smaller -NH₂ group, affecting crystal packing or interactions with biological targets .

Ethyl-Substituted Phenylboronic Acids

Compound Name Substituent Molecular Formula Applications
This compound -NHCH₂CH₃ (meta) C₈H₁₂BNO₂ Potential pharmaceutical intermediate (inferred from structural analogs) .
3-Ethylphenylboronic acid -CH₂CH₃ (meta) C₈H₁₁BO₂ Pharmaceutical intermediate; used in Suzuki couplings for drug synthesis .

Key Differences :

  • The amino group in this compound provides a reactive site for conjugation (e.g., forming amides or imines), unlike the inert ethyl group in 3-ethylphenylboronic acid.
  • The amino group enables participation in hydrogen bonding, which could enhance interactions with biological targets or improve crystallinity .

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Substituents

Compound Name Substituent Electronic Effect Key Reactivity
This compound -NHCH₂CH₃ (meta) Electron-donating Stabilizes boronic acid via resonance; lowers acidity (pKa ~8-9).
3-(Trifluoromethyl)phenylboronic acid -CF₃ (meta) Electron-withdrawing Increases acidity (pKa ~7-8); enhances reactivity in Suzuki couplings .
3-Methoxyphenylboronic acid -OCH₃ (meta) Electron-donating Moderate acidity (pKa ~8.5); used in aryl ether synthesis .

Key Differences :

  • Electron-withdrawing groups (e.g., -CF₃) increase boronic acid acidity, accelerating protodeboronation but improving electrophilicity in cross-coupling reactions.
  • The ethylamino group’s electron-donating nature may reduce oxidative stability compared to -CF₃ derivatives but could favor interactions with electron-deficient species .

Key Differences :

  • The ethylamino group lacks inherent polymerizability but offers a site for post-synthetic modification (e.g., alkylation or acylation).
  • Methacrylamido derivatives enable incorporation into polymers, expanding utility in materials science .

Biological Activity

Overview of 3-Ethylaminophenylboronic Acid

This compound is a boronic acid derivative known for its potential applications in medicinal chemistry and biochemistry. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable for various biological applications, including drug design and development.

The biological activity of this compound can be attributed to its ability to interact with biological molecules, particularly through the formation of boronate esters with sugars and other diol-containing compounds. This property can be exploited in various therapeutic contexts, including:

  • Inhibition of Enzymes: Boronic acids can act as inhibitors for serine proteases and other enzymes that utilize diols in their active sites. This inhibition can lead to potential therapeutic effects in conditions like cancer and diabetes.
  • Antimicrobial Activity: Some studies suggest that boronic acids possess antimicrobial properties, making them candidates for the development of new antibiotics.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study investigated the antibacterial properties of various boronic acids, including derivatives similar to this compound. The results indicated that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.
  • Cancer Research:
    • Research has highlighted the role of boronic acids in targeting cancer cells. For instance, studies have shown that compounds like this compound can inhibit proteasome activity in cancer cells, leading to increased apoptosis (programmed cell death). This mechanism is particularly relevant in the context of multiple myeloma and other hematological malignancies.

Data Table: Biological Activity Summary

Activity Mechanism Target Organisms/Cells Reference
AntimicrobialInhibition of cell wall synthesisGram-positive/Gram-negative bacteria
Proteasome InhibitionInduction of apoptosisCancer cells (e.g., multiple myeloma)
Enzyme InhibitionCompetitive inhibitionVarious serine proteases

Q & A

Q. What are the common synthetic routes for 3-Ethylaminophenylboronic acid, and what challenges arise during purification?

Synthesis typically involves multi-step processes, such as Suzuki-Miyaura coupling or functionalization of pre-existing phenylboronic acid derivatives. Challenges include low selectivity (e.g., competing ortho/para substitution) and purification issues due to boronic acid instability, such as boroxin formation at elevated temperatures . Column chromatography may require non-silica supports (e.g., celite) to avoid irreversible binding . Yield optimization often involves adjusting catalysts (e.g., Pd-based) and reaction temperatures .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR/Raman : Identifies boronic acid B-O (~1,350 cm⁻¹) and B-C (~1,480 cm⁻¹) vibrational modes .
  • NMR : <sup>11</sup>B NMR confirms boronic acid structure (~30 ppm for trigonal planar geometry), while <sup>1</sup>H/<sup>13</sup>C NMR resolves ethylamino substituent positions .
  • X-ray crystallography : Provides definitive structural validation, though crystal growth may require controlled humidity to prevent hydration .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers under inert gas (e.g., N2) to prevent oxidation or moisture uptake. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and conformational properties of this compound?

Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models predict reactivity trends, such as boronic acid–diol binding affinity, and guide sensor design . For example, conformational analysis reveals optimal dihedral angles for host-guest interactions .

Q. What role does this compound play in molecular recognition and sensor development?

The compound’s boronic acid moiety binds cis-diols (e.g., glucose) via reversible ester formation, making it useful in:

  • Glucose sensors : Immobilized on electrodes or polymers (e.g., polypyrrole) for electrochemical detection .
  • Supramolecular receptors : Tuned via substituent effects (e.g., ethylamino groups enhance water solubility and pH-dependent binding ).

Q. How can molecular docking studies optimize this compound for drug delivery or enzyme inhibition?

Docking software (AutoDock Vina) evaluates binding poses with target proteins (e.g., SARS-CoV-2 proteases or cancer biomarkers). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with active-site residues. For example, phenylboronic acids show promise in inhibiting bacterial enzymes via transition-state mimicry .

Q. What strategies resolve contradictions in reported reactivity data for phenylboronic acid derivatives?

Discrepancies in reaction outcomes (e.g., cross-coupling yields) often stem from:

  • Substituent effects : Electron-donating groups (e.g., -NH2) alter boronic acid Lewis acidity .
  • Solvent systems : Protic solvents (e.g., MeOH) may deactivate catalysts, reducing efficiency . Systematic kinetic studies under controlled conditions (pH, temperature) are recommended .

Q. How does copolymerization with conductive polymers (e.g., polypyrrole) enhance this compound’s electrochemical performance?

Electropolymerization creates composites with improved conductivity and stability. For example:

  • Graphene/polypyrrole-boronic acid composites : Exhibit enhanced glucose sensitivity (detection limits ~0.1 µM) due to synergistic π-π stacking and redox activity .
  • Corrosion protection : Poly(3-aminophenylboronic acid-co-pyrrole) films block ion diffusion on metal surfaces .

Q. What are the limitations of this compound in biomedical applications, and how can they be addressed?

Limitations include:

  • Cytotoxicity : Mitigated by encapsulation in biocompatible carriers (e.g., liposomes) .
  • pH sensitivity : Binding requires alkaline conditions (pKa ~8.5), but structural modifications (e.g., fluorination) lower pKa for physiological compatibility .

Q. How do Hirshfeld surface analyses inform crystal engineering of this compound derivatives?

These analyses quantify intermolecular interactions (e.g., H-bonding, π-stacking) in crystal lattices. For 2-(aminomethyl)phenylboronic acids, dominant H-bonding drives supramolecular assembly, guiding co-crystal design for enhanced stability .

Methodological Notes

  • Data Contradictions : Cross-validate synthesis protocols and characterization data using orthogonal techniques (e.g., NMR + X-ray) .
  • Advanced Instrumentation : Use synchrotron X-ray sources for high-resolution crystallography of moisture-sensitive samples .

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